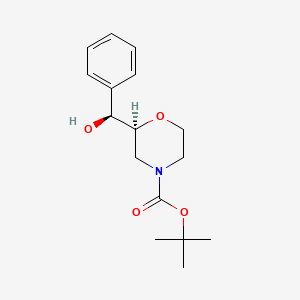

(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Description

“(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate” is a chiral morpholine derivative characterized by a tert-butyl carbamate group at the 4-position and a hydroxyphenylmethyl substituent at the 2-position of the morpholine ring. The stereochemical configuration ((S,S)) at both the morpholine and hydroxyphenylmethyl positions is critical for its physicochemical and biological properties. This compound is commonly employed as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules, where stereochemistry and functional group orientation play pivotal roles in target binding .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFJCBXAMPXFKK-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of morpholine derivatives, characterized by the presence of a morpholine ring, a carboxylate group, and a tert-butyl group. Its chemical structure can be represented as follows:

Key Properties

- Molecular Weight : 201.26 g/mol

- CAS Number : 135065-76-8

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Mycobacterium abscessus | 4 |

| Mycobacterium smegmatis | 6 |

These results demonstrate that the compound exhibits moderate antibacterial activity, particularly against multidrug-resistant strains.

Anticancer Activity

The compound's potential anticancer properties were investigated using various cancer cell lines. Notably, it showed significant inhibitory effects on cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF7 | 17.02 |

The selectivity index was favorable, suggesting that this compound could preferentially target cancer cells with reduced toxicity to normal cells.

Case Studies and Pharmacokinetics

A pharmacokinetic study conducted on Sprague-Dawley rats provided insights into the absorption and elimination characteristics of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | 27.4 nM |

| Bioavailability | Moderate |

These findings suggest that while the compound is absorbed effectively, further studies are required to optimize its pharmacological profile.

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl-protected morpholine derivatives. Below is a detailed comparison with structurally or functionally related compounds, focusing on synthesis, stereochemical influence, and applications.

Structural Analogues

Key Observations :

- Substituent Reactivity : The iodomethyl group in the iodomethyl analogue enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the hydroxyphenylmethyl group .

- Protecting Groups : The tert-butyl carbamate in the target compound offers superior hydrolytic stability under acidic conditions compared to benzyloxy groups in imidazole derivatives .

Yield and Purity :

- The iodomethyl analogue achieves >90% purity post-crystallization , whereas imidazole derivatives require extensive HPLC purification due to diastereomeric byproducts .

Critical Findings :

- The target compound’s hydroxyphenylmethyl group may improve binding affinity in kinase inhibitors due to aromatic π-π stacking, absent in iodomethyl or peptide-based analogues .

- Imidazole derivatives exhibit broader utility in peptidomimetics but face stability challenges under reducing conditions (e.g., benzyloxy deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.